molecular formula C19H26N2O4 B12904566 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester CAS No. 5442-92-2

5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester

Cat. No.: B12904566
CAS No.: 5442-92-2
M. Wt: 346.4 g/mol
InChI Key: IIRHOHAPKFCXFM-UHFFFAOYSA-N
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Description

5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester is a dimeric pyrrole derivative featuring two pyrrole rings linked by a methylene bridge. Each pyrrole ring is substituted with methyl groups at the 2- and 4-positions and an ethyl ester at the 3-carboxylic acid position. The compound’s ester groups enhance solubility in organic solvents, while the methyl substituents influence steric and electronic properties, affecting reactivity and intermolecular interactions .

Properties

CAS No.

5442-92-2

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3

InChI Key

IIRHOHAPKFCXFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogues

Diethyl 5,5’-methylenebis(4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate) (Compound 1b)

  • Substituents : Contains a 3-methoxy-3-oxopropyl group at the 4-position and a methyl group at the 3-position of the pyrrole ring.
  • Applications : Used in fluorescent probes due to its extended conjugation from the methoxy-oxopropyl group, enabling enhanced photophysical properties.
  • Synthesis : Prepared via multi-step reactions involving pyrrole intermediates and methoxy-functionalized aldehydes .

2,2'-Difuran-5,5'-dicarboxylic acid diethyl ester

  • Core Structure : Features furan rings instead of pyrrole, linked by a methylene bridge.
  • Advantages: Exhibits biodegradability and mild synthesis conditions compared to aromatic dicarboxylic acid derivatives. Used as a polymer monomer for eco-friendly materials.

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7)

  • Substituents : Ethyl group at the 4-position and methyl at the 3-position of the pyrrole ring.

Anthracenyl-Linked Bis-Pyrrole Esters

  • Structure : Incorporates an anthracene moiety via the methylene bridge, creating a larger conjugated system.
  • Applications: Potential use in optoelectronics or sensors due to extended π-conjugation. However, the bulky anthracene group may reduce solubility .
Comparative Data Table
Compound Name Core Structure Key Substituents Synthesis Conditions Applications Notable Properties
Target Compound Bis-pyrrole 2,4-dimethyl, 3-ethyl ester Multi-step alkylation Polymers, intermediates High solubility, steric bulk
Compound 1b Bis-pyrrole 4-(methoxy-oxopropyl), 3-methyl Aldehyde condensation Fluorescent probes Enhanced fluorescence
2,2'-Difuran diethyl ester Bis-furan 5,5'-dicarboxylic acid esters Mild condensation Biodegradable polymers Eco-friendly, low toxicity
CAS 6305-93-7 Bis-pyrrole 4-ethyl, 3-methyl Esterification Pharmaceutical intermediates Hydrophobic, stable
Anthracenyl-linked bis-pyrrole Bis-pyrrole Anthracene-methylene bridge Complex coupling Optoelectronics Extended conjugation
Functional and Reactivity Differences
  • In contrast, furan-based analogues lack such strong electron withdrawal .
  • Steric Hindrance : The 2,4-dimethyl substitution in the target compound creates steric hindrance, reducing nucleophilic attack rates compared to less substituted analogues like CAS 6305-93-7 .

Biological Activity

5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester, also known by its CAS number 5442-92-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.42 g/mol
  • InChI Key : IIRHOHAPKFCXFM-UHFFFAOYSA-N

Synthesis

The synthesis of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester involves several key steps:

  • Starting Materials : The process begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
  • Formation of Methylene Bridge : A methylene bridge is created using formaldehyde under acidic conditions.
  • Esterification : The carboxylic acid groups are esterified with ethanol and a strong acid catalyst like sulfuric acid.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities:

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of various compounds in this class. For instance:

  • Compounds with similar structures have shown significant radical scavenging abilities, suggesting that 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester could possess comparable activity .

Antimicrobial Properties

Studies have indicated that certain pyrrole derivatives exhibit antimicrobial activities against various pathogens. While specific data on 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester is limited, its structural analogs have demonstrated effectiveness against bacteria and fungi.

Anticancer Potential

Research into the anticancer properties of pyrrole-based compounds has revealed that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells . Although direct studies on this specific compound are sparse, its structural characteristics suggest potential for further investigation in cancer therapeutics.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various pyrrole derivatives using the DPPH assay. Results indicated that compounds with more complex substituents showed enhanced scavenging abilities compared to simpler analogs. This suggests a possible avenue for exploring the antioxidant potential of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester in future research .

CompoundDPPH Scavenging Activity (%)
Compound A88.6%
Compound B87.7%
5,5'-Methylenebis(2,4-dimethyl...)TBD (To Be Determined)

Study 2: Antimicrobial Screening

In a screening study of pyrrole derivatives against common bacterial strains (e.g., E. coli, S. aureus), several compounds exhibited significant antimicrobial activity. While specific data for this compound was not reported, it highlights the potential for further exploration in this area.

The biological activity of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways.
  • Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways related to cell survival and apoptosis.

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